1-[(4-chlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea
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Overview
Description
1-[(4-Chlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea is a synthetic organic compound characterized by the presence of a chlorophenyl group, a methoxy group, and a dimethylamino group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea typically involves the reaction of 4-chlorophenylmethanol with dimethylamine and an isocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorophenyl group is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as sodium hydroxide, ammonia; in polar solvents like water or ethanol.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or alcohols.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-[(4-Bromophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea
- 1-[(4-Fluorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea
- 1-[(4-Methylphenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea
Comparison: Compared to its analogs, 1-[(4-chlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity, binding affinity, and overall biological activity. The chlorophenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C11H14ClN3O2 |
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Molecular Weight |
255.70 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-(dimethylaminomethylidene)urea |
InChI |
InChI=1S/C11H14ClN3O2/c1-15(2)8-13-11(16)14-17-7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,14,16) |
InChI Key |
NWHTVPZVUJVDLA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC(=O)NOCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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